molecular formula C8H6IN B1376709 2-(Iodomethyl)benzonitrile CAS No. 871892-23-8

2-(Iodomethyl)benzonitrile

Cat. No.: B1376709
CAS No.: 871892-23-8
M. Wt: 243.04 g/mol
InChI Key: IVAOJCUUEIWNIT-UHFFFAOYSA-N
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Description

2-(Iodomethyl)benzonitrile is an organic compound with the molecular formula C₈H₆IN It is a derivative of benzonitrile, where an iodine atom is attached to the methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Iodomethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of benzonitrile with iodomethane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Another method involves the use of a palladium-catalyzed coupling reaction between benzonitrile and iodomethane. This method requires a palladium catalyst, a ligand, and a base, and it is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also incorporate additional steps for purification and quality control to ensure the compound meets specific standards.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

    Reduction Reactions: The primary product is a primary amine.

Scientific Research Applications

2-(Iodomethyl)benzonitrile has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for pharmaceuticals.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)benzonitrile depends on the specific reaction or application. In substitution reactions, the iodine atom is displaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the compound undergoes changes in oxidation state, leading to the formation of new functional groups.

Comparison with Similar Compounds

2-(Iodomethyl)benzonitrile can be compared to other similar compounds such as:

    Benzonitrile: Lacks the iodomethyl group, making it less reactive in certain substitution reactions.

    2-(Bromomethyl)benzonitrile: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.

    2-(Chloromethyl)benzonitrile: Contains a chlorine atom, which also affects its reactivity compared to the iodine derivative.

The uniqueness of this compound lies in its reactivity due to the presence of the iodine atom, which is a good leaving group in substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(iodomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAOJCUUEIWNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CI)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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